2-Dimethylaminomethyl-3,4,5-trifluoro-phenol
Overview
Description
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is a chemical compound with the molecular formula C₉H₁₀F₃NO It is characterized by the presence of a phenol group substituted with a dimethylaminomethyl group and three fluorine atoms at the 3, 4, and 5 positions on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trifluorophenol and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Reaction Mechanism: The dimethylaminomethyl group is introduced to the phenol ring through a nucleophilic substitution reaction, where the dimethylamine reacts with the trifluorophenol.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification methods to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluorophenol moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The trifluorophenol moiety may enhance the compound’s binding affinity and specificity, leading to its unique biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylaminomethyl-3,5-dimethyl-phenol
- 2-Dimethylaminomethyl-4,5-difluoro-phenol
- 2,3,4,5,6-Pentafluorophenol
Uniqueness
2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is unique due to the presence of three fluorine atoms on the aromatic ring, which significantly influences its chemical reactivity and biological activity. The trifluorophenol moiety imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-3,4,5-trifluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-13(2)4-5-7(14)3-6(10)9(12)8(5)11/h3,14H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHZDBWEYMJVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C(=C(C=C1O)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245047 | |
Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704884-80-0 | |
Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=704884-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001245047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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